molecular formula C13H18O2 B14004466 1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene CAS No. 79233-13-9

1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene

Katalognummer: B14004466
CAS-Nummer: 79233-13-9
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: PWTDGJPYEZAUKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene is an organic compound with the molecular formula C13H18O2. This compound is characterized by the presence of two methoxy groups and a 3-methylbut-2-en-1-yl substituent on a benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene can be synthesized through the methylation of hydroquinone using dimethyl sulfate and an alkali . This method involves the reaction of hydroquinone with dimethyl sulfate in the presence of a base, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene is unique due to the presence of the 3-methylbut-2-en-1-yl substituent, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dimethoxybenzene isomers and contributes to its specific applications and reactivity.

Eigenschaften

CAS-Nummer

79233-13-9

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

1,4-dimethoxy-2-(3-methylbut-2-enyl)benzene

InChI

InChI=1S/C13H18O2/c1-10(2)5-6-11-9-12(14-3)7-8-13(11)15-4/h5,7-9H,6H2,1-4H3

InChI-Schlüssel

PWTDGJPYEZAUKL-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC1=C(C=CC(=C1)OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.